molecular formula C16H23ClN4 B6721989 N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine

Cat. No.: B6721989
M. Wt: 306.83 g/mol
InChI Key: PCFASPVGCJJTLV-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a tert-butyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4/c1-15(2,3)21-14(18-11-20-21)10-19-16(4,5)12-6-8-13(17)9-7-12/h6-9,11,19H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFASPVGCJJTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CNC(C)(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenyl)propan-2-amine
  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-bromophenyl)propan-2-amine
  • N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)propan-2-amine

Uniqueness

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-2-(4-chlorophenyl)propan-2-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity and specificity towards certain molecular targets compared to its analogs.

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